molecular formula C21H18ClFN6O2 B11207252 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3-chloro-4-fluorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11207252
M. Wt: 440.9 g/mol
InChI Key: NOZZIEKOWPQRDM-UHFFFAOYSA-N
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Description

5-amino-N-(3-chloro-4-fluorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, an oxazole ring, and multiple functional groups, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Oxazole Ring Synthesis: The oxazole ring can be synthesized via cyclization of an appropriate precursor, such as an α-haloketone and an amide.

    Coupling Reactions: The triazole and oxazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Functional Group Modifications: Introduction of the amino, chloro, and fluoro groups is done through selective substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Adapting laboratory-scale reactions to industrial-scale production, ensuring cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the oxazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Reduced triazole and oxazole derivatives.

    Substitution Products: Compounds with different substituents replacing the chloro and fluoro groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Binding: Investigated for its binding affinity to various proteins.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Material Science: Application in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.

    Protein Interaction: Interacts with specific proteins, altering their function.

    Cellular Pathways: Modulates cellular pathways by interacting with key molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Functional Group Diversity : The presence of both chloro and fluoro groups provides unique reactivity and binding properties.
  • Structural Complexity : The combination of triazole and oxazole rings with various substituents offers a versatile scaffold for chemical modifications.

This detailed overview highlights the complexity and potential of 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide in various scientific fields

Properties

Molecular Formula

C21H18ClFN6O2

Molecular Weight

440.9 g/mol

IUPAC Name

5-amino-N-(3-chloro-4-fluorophenyl)-1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C21H18ClFN6O2/c1-11-4-3-5-13(8-11)21-26-17(12(2)31-21)10-29-19(24)18(27-28-29)20(30)25-14-6-7-16(23)15(22)9-14/h3-9H,10,24H2,1-2H3,(H,25,30)

InChI Key

NOZZIEKOWPQRDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)F)Cl)N

Origin of Product

United States

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